molecular formula C16H22N4O5S B2459094 N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide CAS No. 2034281-57-5

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide

Cat. No.: B2459094
CAS No.: 2034281-57-5
M. Wt: 382.44
InChI Key: OTLVMKOGFCEBQM-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining an isoxazole core substituted with a furan-2-yl group at the 5-position and a carboxamide moiety at the 3-position. The piperidine ring, modified with an N,N-dimethylsulfamoyl group, is linked via a methylene bridge to the carboxamide nitrogen.

Properties

IUPAC Name

N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O5S/c1-19(2)26(22,23)20-7-5-12(6-8-20)11-17-16(21)13-10-15(25-18-13)14-4-3-9-24-14/h3-4,9-10,12H,5-8,11H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLVMKOGFCEBQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=NOC(=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a complex organic compound with potential therapeutic applications. Its unique structure, featuring a piperidine ring and an isoxazole moiety, suggests diverse biological activities, particularly in the context of cancer and inflammatory diseases. This article reviews the biological activity of this compound, drawing from various research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H22N4O5SC_{16}H_{22}N_{4}O_{5}S with a molecular weight of approximately 382.44 g/mol. The compound's structure includes functional groups that are known to interact with biological targets, enhancing its potential efficacy in therapeutic applications.

PropertyValue
Molecular FormulaC₁₆H₂₂N₄O₅S
Molecular Weight382.44 g/mol
IUPAC NameN-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-5-(furan-2-yl)-1,2-isoxazole-3-carboxamide

Antitumor Effects

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of isoxazole have been shown to inhibit hypoxia-inducible factor (HIF) pathways, which are critical in tumor growth and survival under hypoxic conditions. One study reported an IC50 value of 24 nM for a related compound in cell-based assays, suggesting strong antitumor potential .

The mechanism through which this compound exerts its biological effects may involve the inhibition of key signaling pathways associated with cancer progression. Specifically, compounds with similar structures have been found to modulate pathways involving nuclear factor kappa B (NFκB) and cyclin-dependent kinases (CDKs), both of which are implicated in cancer cell proliferation and survival.

Study on HIF Inhibition

In a notable study, researchers synthesized various benzo[d]isoxazole derivatives and tested their ability to inhibit HIF activity using a dual-luciferase assay. The most potent compounds demonstrated a concentration-dependent reduction in HIF target gene expression under hypoxic conditions, highlighting the potential for this compound to function similarly .

In Vitro Assays

In vitro assays using human cancer cell lines have been conducted to assess the cytotoxicity and selectivity of the compound. These studies typically involve evaluating cell viability post-treatment with varying concentrations of the compound, revealing its potential as a selective anticancer agent while minimizing off-target effects .

Safety and Toxicology

While the therapeutic potential is promising, safety assessments are crucial. Initial toxicological evaluations suggest that compounds in this class may exhibit acceptable safety profiles; however, comprehensive studies are required to fully elucidate any adverse effects or toxicity associated with long-term use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Sulfonamides and Amides

The piperidine moiety, common in bioactive molecules, is modified here with a dimethylsulfamoyl group. Comparatively:

  • 4'-Methyl Acetyl Fentanyl (N-(4-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide) : Features a piperidine ring with a phenylethyl substituent and a propanamide linkage. The absence of sulfonamide in fentanyl analogs reduces polarity, enhancing blood-brain barrier penetration (opioid activity) .
  • Ranitidine Diamine Hemifumarate: Contains a dimethylamino-substituted furan linked to a thioether and amine group. Unlike the target compound, ranitidine’s sulfur-based side chain and amine groups contribute to H2 receptor antagonism .

Key Differences :

  • Unlike ranitidine’s thioether, the dimethylsulfamoyl group may enhance metabolic stability by resisting oxidation .
Isoxazole- and Furan-Containing Compounds
  • Ceapin-A7 (N-(1-{[2,4-bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-yl)-5-(furan-2-yl)isoxazole-3-carboxamide) : Shares the 5-(furan-2-yl)isoxazole-3-carboxamide scaffold but replaces the piperidine-sulfonamide with a trifluoromethylphenyl-pyrazole. Ceapins modulate unfolded protein response, suggesting the isoxazole-furan unit may interact with stress-response proteins .
  • 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide : A simpler isoxazole-carboxamide derivative lacking the piperidine and sulfonamide groups. The thiazole substituent may influence target selectivity compared to the furan-piperidine system .

Key Differences :

  • The target’s piperidine-sulfonamide extension could confer higher molecular weight and complexity, affecting pharmacokinetics (e.g., half-life) versus simpler isoxazole analogs.
  • Furan’s electron-rich aromatic system may facilitate π-π stacking in binding pockets, similar to Ceapin-A7’s mechanism .
Sulfonamide- and Amide-Functionalized Molecules
  • Ranitidine Nitroacetamide (N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide): Combines nitroacetamide and dimethylamino-furan groups. The nitro group enhances electrophilicity, contrasting with the target’s sulfonamide, which is less reactive but more stable .
  • β-Methyl Fentanyl (N-phenyl-N-[1-(2-phenylpropyl)piperidin-4-yl]propanamide) : Uses a phenylpropyl-piperidine group with a propanamide linker. The lack of sulfonamide reduces hydrogen-bonding capacity but improves lipophilicity for opioid receptor binding .

Key Differences :

  • Sulfonamides (target) vs. nitroacetamides (ranitidine): Sulfonamides are less prone to metabolic reduction, offering longer half-lives.
  • Piperidine substituents: The target’s dimethylsulfamoyl group may sterically hinder receptor interactions compared to fentanyl’s phenylpropyl chain.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Groups Potential Activity References
Target Compound Isoxazole-furan-carboxamide Piperidinylmethyl dimethylsulfamoyl Carboxamide, sulfonamide Hypothetical enzyme/receptor modulation -
Ceapin-A7 Isoxazole-furan-carboxamide Trifluoromethylphenyl-pyrazole Carboxamide Unfolded protein response modulator
Ranitidine Diamine Hemifumarate Furan-thioether-amine Dimethylamino, thioethylamine Amine, thioether H2 receptor antagonist
4'-Methyl Acetyl Fentanyl Piperidine-propanamide Phenylethyl, 4-methylphenyl Amide Opioid receptor agonist
Ranitidine Nitroacetamide Furan-nitroacetamide Nitroacetamide, dimethylamino Nitro, thioether H2 receptor-related impurity

Q & A

Basic: What are the key steps in synthesizing N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide?

The synthesis typically involves multi-step reactions:

  • Isoxazole Core Formation : Cyclization of precursors like β-diketones or via 1,3-dipolar cycloaddition using nitrile oxides .
  • Piperidine Modification : Introduction of the N,N-dimethylsulfamoyl group to the piperidine ring under basic conditions (e.g., K₂CO₃ in DMF) .
  • Coupling Reactions : Amide bond formation between the isoxazole-3-carboxamide and the modified piperidine moiety using coupling agents like EDCI/HOBt .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Advanced: How can computational methods optimize reaction pathways for this compound?

The ICReDD framework integrates quantum chemical calculations and experimental data to predict reaction outcomes:

  • Reaction Path Search : Density Functional Theory (DFT) identifies transition states and intermediates for key steps like sulfamoylation or cycloaddition .
  • Solvent Optimization : COSMO-RS simulations recommend solvents (e.g., DMF vs. THF) based on solvation energy and reaction yield .
  • Machine Learning : Models trained on analogous compounds (e.g., thiadiazole derivatives) predict optimal temperature/pH for amide coupling .

Basic: What analytical techniques validate the compound’s structure and purity?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., isoxazole C-3 substitution) and sulfamoyl group integration .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors purity (>98% required for pharmacological assays) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺: ~422.15 g/mol) .

Advanced: How can researchers resolve contradictory bioactivity data across assays?

Contradictions (e.g., variable IC₅₀ values in kinase inhibition assays) may arise from:

  • Assay Conditions : Adjust ATP concentrations (e.g., 10–100 μM) to account for competitive binding .
  • Solubility Limitations : Use co-solvents (≤1% DMSO) confirmed via dynamic light scattering to prevent aggregation .
  • Metabolite Interference : LC-MS/MS screens for metabolites (e.g., furan ring oxidation products) that may inhibit off-target enzymes .

Basic: What in vitro models are suitable for evaluating its antimicrobial potential?

  • Bacterial Strains : Gram-positive (e.g., S. aureus ATCC 29213) and Gram-negative (e.g., E. coli ATCC 25922) with MIC determined via broth microdilution .
  • Fungal Assays : C. albicans SC5314 in RPMI-1640 medium, with fluconazole as a control .
  • Cytotoxicity : Parallel testing on mammalian cells (e.g., HEK293) to ensure selectivity (SI >10) .

Advanced: How does the sulfamoyl-piperidine moiety influence target binding?

  • Molecular Dynamics Simulations : The sulfamoyl group forms hydrogen bonds with kinase ATP-binding pockets (e.g., EGFR T790M mutant) .
  • Comparative SAR : Analogues lacking the dimethylsulfamoyl group show 10-fold reduced potency, confirming its role in hydrophobic interactions .
  • Crystallography : Co-crystal structures with PI3Kγ reveal piperidine-induced conformational changes in the activation loop .

Basic: How should researchers troubleshoot low yields in the final coupling step?

  • Activation Efficiency : Replace EDCI with HATU for sterically hindered amines .
  • Temperature Control : Perform reactions at 0–4°C to minimize racemization .
  • Byproduct Analysis : TLC (silica, ethyl acetate) identifies unreacted isoxazole-carboxylic acid; increase coupling agent stoichiometry .

Advanced: What strategies enhance metabolic stability of the furan ring?

  • Isosteric Replacement : Substitute furan with thiophene or pyrazole to block CYP450-mediated oxidation .
  • Deuterium Labeling : Introduce deuterium at the furan C-5 position to slow metabolism (kₐₚₚ study in liver microsomes) .
  • Prodrug Design : Mask the furan as a methyl ester, hydrolyzed in vivo by esterases .

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